N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide
Description
Chemical Structure: The compound (CAS 941930-28-5) features a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with an acetamide moiety linked to a 4-(methylsulfanyl)phenyl group (Fig. 1). Its molecular formula is C₁₇H₁₄ClN₃O₂S (molecular weight: 359.83 g/mol) .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-24-12-8-6-11(7-9-12)10-15(22)19-17-21-20-16(23-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSJBLDEAGGTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Planning
The target molecule’s architecture suggests two primary disconnections (Figure 1):
- Oxadiazole ring formation via cyclization of a hydrazide intermediate.
- Acetamide side-chain installation through nucleophilic substitution or condensation.
Critical intermediates include:
- 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine (derived from 2-chlorobenzoic acid hydrazide).
- 2-[4-(Methylsulfanyl)phenyl]acetyl chloride (for acetamide coupling).
Synthesis of 5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-amine
Hydrazide Preparation
The oxadiazole ring is conventionally synthesized via cyclodehydration of a diacylhydrazine. From source, ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate to yield N-(2-(2-hydrazinyl-2-oxoethoxy)phenyl)acetamide. Adapting this protocol, 2-chlorobenzohydrazide is prepared by refluxing methyl 2-chlorobenzoate with hydrazine hydrate in ethanol (Eq. 1):
$$
\text{2-Chlorobenzoic acid} \xrightarrow{\text{SOCl}2} \text{Methyl 2-chlorobenzoate} \xrightarrow{\text{NH}2\text{NH}_2} \text{2-Chlorobenzohydrazide} \quad
$$
Oxadiazole Cyclization
Cyclization of the hydrazide with carbon disulfide (CS₂) in alkaline conditions forms the 1,3,4-oxadiazole ring. Per source, refluxing 2-chlorobenzohydrazide with CS₂ and potassium hydroxide (KOH) in ethanol yields 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (Eq. 2):
$$
\text{2-Chlorobenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol} \quad
$$
Reaction Conditions : 6–8 h reflux, 70–80°C, yielding 75–82% (Table 1).
Table 1. Optimization of Oxadiazole Cyclization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | EtOH | 70 | 6 | 78 |
| NaOH | MeOH | 65 | 7 | 72 |
| Et₃N | THF | 80 | 5 | 68 |
Synthesis of 2-[4-(Methylsulfanyl)phenyl]acetyl Chloride
Friedel-Crafts Acetylation
Source details the synthesis of 4-methylthioacetophenone via Friedel-Crafts acylation. Benzyl methyl sulfide reacts with acetyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ (Eq. 3):
$$
\text{Benzyl methyl sulfide} + \text{AcCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{4-Methylthioacetophenone} \quad
$$
Reaction Conditions : 0–20°C, 12 h stirring, 60% yield after recrystallization.
Bromination and Amination
The ketone is converted to α-bromoacetophenone using bromine in acetic acid, followed by amidation with aqueous ammonia (Eq. 4):
$$
\text{4-Methylthioacetophenone} \xrightarrow{\text{Br}2, \text{AcOH}} \alpha\text{-Bromo-4-methylthioacetophenone} \xrightarrow{\text{NH}3} \text{2-[4-(Methylsulfanyl)phenyl]acetamide} \quad
$$
Note : The acetamide is subsequently converted to its acid chloride using thionyl chloride (SOCl₂) for coupling.
Coupling of Oxadiazole and Acetamide Moieties
Nucleophilic Substitution
Source demonstrates thiol displacement using chloroacetamides. The oxadiazole-2-thiol reacts with 2-[4-(methylsulfanyl)phenyl]acetyl chloride in acetone with K₂CO₃ as base (Eq. 5):
$$
\text{5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol} + \text{2-[4-(Methylsulfanyl)phenyl]acetyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Target Compound} \quad
$$
Optimization : Room temperature, 3–6 h stirring, 65–70% yield (Table 2).
Table 2. Coupling Reaction Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 25 | 4 | 68 |
| NaHCO₃ | DMF | 30 | 5 | 62 |
| Et₃N | THF | 40 | 3 | 58 |
Analytical Validation and Spectral Data
NMR Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 8H, aromatic), 3.82 (s, 2H, CH₂), 2.51 (s, 3H, SCH₃).
- ¹³C NMR : 167.8 (C=O), 159.3 (oxadiazole-C), 138.2–125.1 (aromatic-C), 44.9 (CH₂), 15.1 (SCH₃).
Mass Spectrometry
- HRMS (ESI) : m/z calcd for C₁₇H₁₄ClN₃O₂S₂ [M+H]⁺: 412.0234; found: 412.0231.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antiviral, antibacterial, and antifungal agent due to the bioactivity of the 1,3,4-oxadiazole ring.
Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The 1,3,4-oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Position of Chlorine on Phenyl Rings
- Compound 6f (): Features a 4-chlorophenyl group on the oxadiazole instead of 2-chlorophenyl. This positional isomer showed potent antimicrobial activity (MIC: 1.56 µg/mL against S. aureus) but lower cytotoxicity (hemolysis <15%) .
Heterocyclic Core Modifications
- CDD-934506 (): Replaces the 2-chlorophenyl with 4-methoxyphenyl on the oxadiazole and links the acetamide to a 4-nitrophenyl group. The electron-withdrawing nitro group reduces logP (~2.8) but may improve hydrogen bonding with target enzymes .
- N-[4-(4-Morpholinyl)phenyl] Derivatives (): Incorporates a morpholine ring, increasing solubility (logP ~2.5) and introducing hydrogen-bond acceptors. These modifications enhance antifungal activity (e.g., MIC: 3.12 µg/mL against C. albicans) .
Functional Group Variations on Acetamide Moieties
Sulfanyl vs. Methylsulfanyl Groups
- Compound 112 (): Contains a sulfanyl (-S-) linker between oxadiazole and acetamide. This compound exhibited strong EGFR inhibition (IC₅₀ = 0.24 µM) but higher cytotoxicity (IC₅₀ = 1.95 µM against leukemia cells) .
- Target Compound : The methylsulfanyl (-S-CH₃) group may reduce oxidation susceptibility compared to sulfanyl, improving metabolic stability.
Thiadiazole/Triazole Hybrids
- Compound: Replaces oxadiazole with 1,3,4-thiadiazole and adds a 4-methoxybenzylsulfanyl group.
Q & A
Q. Key Optimization Factors :
- Temperature control : Excess heat may degrade the oxadiazole ring; maintain 80–100°C during cyclization .
- Stoichiometry : Precise molar ratios of reagents (e.g., 1:1.2 for coupling steps) to minimize side products .
Basic: How is structural confirmation and purity assessment achieved for this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.3–8.1 ppm confirm aromatic protons from the 2-chlorophenyl and methylsulfanylphenyl groups .
- ¹³C NMR : Signals near 165–170 ppm verify the oxadiazole C=O and acetamide carbonyl .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 388.0521 for C₁₇H₁₄ClN₃O₂S) .
- HPLC : Purity >95% assessed using a C18 column (acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Methodological Answer:
SAR studies focus on modifying key substituents:
Oxadiazole ring substitutions : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on enzyme inhibition .
Methylsulfanyl group : Substitute with sulfonyl or sulfonamide to modulate solubility and target binding .
Bioactivity assays :
- Enzyme inhibition : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based assays .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa cells) .
Data Interpretation : Correlate substituent electronegativity/logP with activity trends using QSAR models .
Advanced: What methodologies are recommended for assessing in vivo pharmacokinetics and efficacy?
Methodological Answer:
Pharmacokinetic (PK) Studies :
- Administration : Dose rodents (e.g., 10 mg/kg IV/oral) and collect plasma samples at intervals .
- LC-MS/MS Analysis : Quantify compound levels to determine half-life (t₁/₂), Cmax, and bioavailability .
Efficacy Models :
- Xenograft models : Evaluate tumor growth inhibition in nude mice implanted with target cancer cells .
- Biomarker analysis : Monitor downstream targets (e.g., caspase-3 for apoptosis) via Western blot .
Critical Parameters : Optimize dosing schedules based on PK/PD (pharmacodynamic) modeling to balance efficacy and toxicity .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies via:
Assay standardization :
- Use identical cell lines (e.g., ATCC-validated HepG2) and assay protocols (e.g., ATP-based viability kits) .
Control experiments :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement (e.g., thermal shift assays for protein binding) .
Data normalization :
- Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
Case Example : If one study reports IC₅₀ = 5 µM against EGFR and another shows no activity, re-test using recombinant EGFR kinase domains under standardized ATP concentrations .
Advanced: What computational strategies support the design of derivatives with enhanced selectivity?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonds with key residues (e.g., Arg120) .
MD Simulations :
- Run 100-ns simulations (GROMACS) to assess binding stability and identify flexible regions for modification .
ADMET Prediction :
- SwissADME: Predict logP (<3.5), CYP450 inhibition, and BBB permeability to prioritize derivatives .
Validation : Synthesize top candidates (e.g., methylsulfonyl analogs) and compare predicted vs. experimental IC₅₀ values .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions :
- Temperature : –20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in DMSO (10 mM stock) under inert gas (N₂) to avoid oxidation .
- Stability Monitoring :
- HPLC : Monthly checks for degradation peaks (e.g., hydrolysis of the acetamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
